molecular formula C14H20BrN3O3Si B13982583 2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester

2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester

Cat. No.: B13982583
M. Wt: 386.32 g/mol
InChI Key: HEEXUUJHQIVJOE-UHFFFAOYSA-N
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Description

Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a bromine atom and a trimethylsilyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as N-bromosuccinimide (NBS). The trimethylsilyl group is introduced through silylation reactions, often using trimethylsilyl chloride (TMSCl) in the presence of a base. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst .

Chemical Reactions Analysis

Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its ability to form stable complexes with these proteins. The presence of the bromine atom and the trimethylsilyl group enhances its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3Si/c1-20-14(19)10-8-18(9-21-5-6-22(2,3)4)13-12(10)17-11(15)7-16-13/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEXUUJHQIVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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